molecular formula C25H31NO5S B281231 PENTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

PENTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281231
M. Wt: 457.6 g/mol
InChI Key: NJFPQIBVXQLDPS-UHFFFAOYSA-N
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Description

PENTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzofuran core with a sulfonamide group and a pentyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with pentanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

PENTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The sulfonamide and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of PENTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to interact with proteins, potentially inhibiting their function. The benzofuran core may also play a role in the compound’s activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Pentyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

PENTYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C25H31NO5S

Molecular Weight

457.6 g/mol

IUPAC Name

pentyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H31NO5S/c1-6-7-8-15-30-24(27)23-17(2)31-22-14-11-19(16-21(22)23)26-32(28,29)20-12-9-18(10-13-20)25(3,4)5/h9-14,16,26H,6-8,15H2,1-5H3

InChI Key

NJFPQIBVXQLDPS-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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